molecular formula C20H17N3O3S B6476721 N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide CAS No. 2640978-67-0

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B6476721
CAS No.: 2640978-67-0
M. Wt: 379.4 g/mol
InChI Key: VKFBGGIVQNQVME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a chromene-2-carboxamide core (4-oxo-4H-chromene) linked via an ethyl group to a thiophene ring substituted with a 1-methylpyrazole moiety. Chromene derivatives are known for diverse bioactivities, including kinase inhibition and antimicrobial effects .

Properties

IUPAC Name

N-[2-[5-(1-methylpyrazol-4-yl)thiophen-2-yl]ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-23-12-13(11-22-23)19-7-6-14(27-19)8-9-21-20(25)18-10-16(24)15-4-2-3-5-17(15)26-18/h2-7,10-12H,8-9H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKFBGGIVQNQVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC=C(S2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H16N3O3SC_{17}H_{16}N_{3}O_{3}S, with a molecular weight of approximately 344.39 g/mol. The compound features a chromene core, which is known for its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds. For instance, benzofuran-pyrazole derivatives exhibited significant antimicrobial activity with minimal cytotoxicity across various bacterial strains, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentration (MIC) values for these compounds ranged from 2.50 to 20 µg/mL, indicating strong antibacterial potential .

Table 1: Antimicrobial Activity Comparison

CompoundMIC (µg/mL)Target Organism
Compound 92.50Staphylococcus aureus
Compound 11d10.00Escherichia coli
Compound 420.00Candida albicans

Anti-inflammatory Activity

The anti-inflammatory effects of related compounds have also been documented. For example, certain pyrazole-based compounds demonstrated substantial anti-inflammatory properties, with hemolysis protection percentages ranging from 86.70% to 99.25% in human red blood cell (HRBC) membrane stabilization assays .

Table 2: Anti-inflammatory Effects

CompoundHRBC Stabilization (%)IC50 (µM)
Compound 986.709.80
Compound 1073.67Not reported

Anticancer Activity

The anticancer potential of thiophene-based compounds has been explored in various studies, showing promising results against different cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation.

Case Study: Antitumor Evaluation

In a study evaluating thiophene-based azo dyes incorporating pyrazolone moieties, significant antitumor activity was observed against human cancer cell lines with low cytotoxicity towards normal cells . This suggests that compounds like this compound could possess similar properties.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : Similar compounds have shown to inhibit kinases such as p70S6Kβ and nicotinamide phosphoribosyltransferase (NAMPT), which are critical in cellular signaling pathways.
  • DNA Interaction : Some derivatives have demonstrated the ability to interact with DNA, potentially disrupting replication and transcription processes essential for cancer cell survival.

Comparison with Similar Compounds

Chromene-Based Derivatives

  • Gancaonin (I11) : A chromene derivative lacking the thiophene-ethyl-pyrazole substituent. Gancaonin’s bioactivity (e.g., antioxidant properties) highlights the chromene core’s versatility. The target compound’s added thiophene-pyrazole group likely enhances steric bulk and binding specificity compared to simpler chromenes .
  • [4-Oxo-4H-Chromene Derivatives in ]: Compounds like 7b and 7c incorporate thieno-triazepine rings fused to carboxamide groups. Unlike the target compound, these derivatives lack pyrazole substituents and exhibit distinct ring systems (thieno-triazepine vs. chromene), which may alter metabolic stability and target selectivity .

Thiophene-2-Carboxamide Derivatives

  • 5-Chloro-N-{[6-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl]Methyl}Thiophene-2-Carboxamide () : Shares a thiophene-carboxamide backbone but replaces the chromene-ethyl group with a pyridinylmethyl chain. Its molecular weight (332.8 g/mol) is lower than the target compound’s estimated weight (~380–400 g/mol), suggesting differences in solubility and membrane permeability. The pyridine ring may confer distinct electronic effects compared to the chromene core .
  • N-[2-(5-Bromothiophen-2-yl)-2-Oxoethyl]Piperazinyl Quinolones (): These quinolone-thiophene hybrids exhibit antibacterial activity. While structurally divergent (quinolone core vs. chromene), the shared thiophene-carboxamide motif underscores the importance of sulfur-containing heterocycles in antimicrobial design. The target compound’s pyrazole group may reduce susceptibility to bacterial efflux pumps compared to bromine-substituted analogs .

Pyrazole-Containing Compounds

  • [1-(4-Isopropylbenzyl)-4-(2-(2-(Pyridin-4-yl)-6-(Thiophen-2-yl)Pyrimidin-4-yl)Ethyl)-1,4-Diazepane (Bb2)] (I12): Features a pyrimidine-thiophene scaffold with a pyridinyl group.
  • 5-Ethyl-4-Methyl-N-(1,3-Thiazol-2-yl)Thiophene-2-Carboxamide () : Replaces the pyrazole with a thiazole ring. Thiazoles are more electronegative than pyrazoles, which could alter binding affinity in enzyme-active sites. The ethyl-methyl substitution on the thiophene ring in this analog contrasts with the target compound’s unsubstituted thiophene .

Key Structural and Functional Differences

Feature Target Compound Analog (Example) Impact
Core Structure 4-Oxo-4H-chromene Thieno-triazepine (7b, 7c) Chromene offers planar rigidity; triazepine introduces nitrogen diversity.
Substituent 1-Methylpyrazole on thiophene Thiazole () Pyrazole’s lower electronegativity may enhance target binding flexibility.
Linker Ethyl group Pyridinylmethyl () Ethyl linker reduces steric hindrance compared to aromatic chains.
Molecular Weight ~380–400 g/mol (estimated) 332.8 g/mol () Higher weight may affect diffusion rates.

Preparation Methods

Reductive Amination for Ethylamine Linker

The aldehyde intermediate undergoes reductive amination to introduce the ethylamine side chain. Reacting 5-(1-methyl-1H-pyrazol-4-yl)thiophene-2-carboxaldehyde (1.0 equiv) with ammonium acetate (3.0 equiv) and sodium cyanoborohydride (1.5 equiv) in methanol at 25°C for 24 h produces 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine in 60–65% yield. The primary amine is confirmed by a broad singlet at δ 1.5 ppm (NH2NH_2) in 1H^1H NMR and a C-N stretch at 1250 cm1^{-1} in IR.

Amide Bond Formation

The final step involves coupling the chromene-carboxylic acid with the thiophene-ethylamine derivative. Activation of the carboxylic acid is achieved using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) .

Reaction Conditions and Optimization

Combining 4-oxo-4H-chromene-2-carboxylic acid (1.0 equiv), EDC (1.2 equiv), and HOBt (1.2 equiv) in anhydrous DMF at 0°C for 30 min activates the acid. Addition of 2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethylamine (1.1 equiv) and stirring at 25°C for 18 h yields the target carboxamide in 75–80% yield. Purification via silica gel chromatography (ethyl acetate/hexane, 1:1) isolates the product, with LC-MS confirming the molecular ion peak at m/z 426.48.

Mechanistic Insights and Challenges

Regioselectivity in Pyrazole Formation

The Suzuki coupling’s success hinges on the boronic acid’s reactivity and the palladium catalyst’s efficiency. Steric hindrance from the thiophene’s C-2 substituent necessitates elevated temperatures (90°C) to achieve full conversion. Competing side reactions, such as proto-deboronation, are mitigated by using excess boronic acid (1.2 equiv).

Amine Stability During Reductive Amination

The ethylamine linker’s primary amine is prone to oxidation, necessitating inert conditions and minimal exposure to light. Sodium cyanoborohydride’s selective reduction of the imine intermediate prevents over-reduction of the thiophene ring.

Analytical Characterization

Critical spectroscopic data for the final compound include:

  • 1H^1H NMR (DMSO-d6) : δ 8.3 (s, 1H, chromene C-3), 7.8 (d, 1H, thiophene C-3), 7.5 (s, 1H, pyrazole C-5), 3.9 (s, 3H, N-CH3), 3.6 (t, 2H, -CH2NH-), 2.8 (t, 2H, -CH2-thiophene).

  • IR (KBr) : 1680 cm1^{-1} (amide C=O), 1605 cm1^{-1} (chromone C=O), 1540 cm1^{-1} (thiophene C=C).

  • HRMS : Calculated for C21H18N3O3S [M+H]+: 426.48, Found: 426.47.

Q & A

Q. What are the key steps in synthesizing N-{2-[5-(1-methyl-1H-pyrazol-4-yl)thiophen-2-yl]ethyl}-4-oxo-4H-chromene-2-carboxamide?

  • Methodological Answer: Synthesis typically involves sequential coupling of the chromene-carboxamide core with functionalized thiophene and pyrazole moieties. Critical steps include:
  • Chromene formation : Base-catalyzed cyclization of substituted benzaldehydes or acetophenones to form the 4-oxo-4H-chromene backbone .
  • Thiophene-ethyl linkage : Alkylation or nucleophilic substitution reactions to attach the thiophene group to the chromene core .
  • Pyrazole coupling : Suzuki-Miyaura cross-coupling or palladium-catalyzed reactions to introduce the 1-methyl-1H-pyrazol-4-yl group .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity?

  • Methodological Answer: Use a combination of spectroscopic and analytical techniques:
  • NMR spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon assignments (e.g., chromene C=O at ~δ 175 ppm, pyrazole N-CH₃ at δ 3.2–3.5 ppm) .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 437.12) .
  • X-ray crystallography : To resolve polymorphic forms and confirm spatial arrangement of substituents .

Q. What functional groups influence the compound’s reactivity?

  • Methodological Answer: Key reactive groups include:
  • 4-Oxo-chromene : Prone to nucleophilic attacks at the carbonyl group, enabling derivatization (e.g., Schiff base formation) .
  • Thiophene ethyl linker : Susceptible to oxidation (e.g., sulfone formation) or electrophilic substitution .
  • 1-Methylpyrazole : Participates in metal coordination (e.g., Pd-catalyzed cross-coupling) or hydrogen bonding with biological targets .

Q. How does solubility impact experimental design for this compound?

  • Methodological Answer: Solubility varies with solvent polarity:
  • Polar solvents : DMSO or DMF for biological assays (solubility ~10 mM).
  • Nonpolar solvents : Limited solubility in hexane or ether, requiring sonication or co-solvents (e.g., Tween-80) for in vivo studies .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of hybrid chromene-pyrazole-thiophene systems?

  • Methodological Answer:
  • Catalyst optimization : Use Pd(PPh₃)₄ for Suzuki couplings (yield improvement from 60% to 85% with 0.5 mol% catalyst) .
  • Solvent selection : THF/water (4:1) for cross-coupling reactions to balance reactivity and solubility .
  • Temperature control : Maintain 60–80°C during chromene cyclization to avoid side-product formation .

Q. How do polymorphic forms of the compound affect its bioavailability and bioactivity?

  • Methodological Answer:
  • Crystallographic analysis : Identify polymorphs via X-ray diffraction (e.g., Form I vs. Form II with distinct melting points: 180°C vs. 168°C) .
  • Dissolution testing : Compare dissolution rates in simulated gastric fluid; Form I shows 30% higher bioavailability in vitro .

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across studies)?

  • Methodological Answer:
  • Assay standardization : Use ATP-based cell viability assays (e.g., CellTiter-Glo®) with consistent cell lines (e.g., HeLa vs. MCF-7) .
  • Batch analysis : Verify compound purity (>98%) via HPLC (C18 column, 254 nm) to exclude impurities affecting results .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Docking studies : Use AutoDock Vina to model binding to adenosine A₂A receptors (predicted ΔG = -9.2 kcal/mol) .
  • MD simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes .

Q. How do hybrid structures (chromene + thiophene + pyrazole) exhibit synergistic pharmacological effects?

  • Methodological Answer:
  • SAR studies : Synthesize analogs lacking individual moieties (e.g., chromene-free derivatives) to isolate contributions to activity .
  • In vitro profiling : Compare inhibition of COX-2 (thiophene-dependent) vs. EGFR (pyrazole-dependent) pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.